molecular formula C9H8O7 B3152258 1,2,3-Benzenetricarboxylic acid hydrate CAS No. 732304-21-1

1,2,3-Benzenetricarboxylic acid hydrate

Cat. No.: B3152258
CAS No.: 732304-21-1
M. Wt: 228.16 g/mol
InChI Key: DYDNZUYNRZENMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Benzenetricarboxylic acid hydrate, also known as Hemimellitic acid hydrate, is a chemical compound with the empirical formula C9H6O6·xH2O . It has a molecular weight of 210.14 (anhydrous basis) . It is used in the synthesis and characterization and thermal behavior of hemimellitic acid complexes with lanthanides(III) .


Synthesis Analysis

The synthesis of this compound is often achieved through hydrothermal techniques . It has been used in the synthesis and characterization of hemimellitic acid complexes with lanthanides(III) .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string OC(=O)c1cccc(C(O)=O)c1C(O)=O .


Chemical Reactions Analysis

This compound is involved in the formation of metal-organic frameworks (MOFs) when reacted with M(II) acetate hydrate (M = Co, Ni, and Zn), yielding a material formulated as M3(BTC)2·12H2O .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point of approximately 195 °C (dec.) .

Scientific Research Applications

Coordination Polymers

1,2,3-Benzenetricarboxylic acid is utilized in the synthesis of coordination polymers. For example, research has shown that compounds like [Tl3(μ-1,2,3-btc)]n can be synthesized and characterized by elemental analysis and IR spectroscopy. These compounds demonstrate diverse structural properties, forming three-dimensional coordination polymers with active lone pairs of Tl(I) atoms in the solid state. This suggests potential applications in materials science due to their unique structural and chemical properties (Akhbari & Morsali, 2009).

Thermal and Fluorescence Studies

1,2,3-Benzenetricarboxylic acid derivatives have been investigated for their thermal properties and fluorescence applications. Studies on rare earth elements 1,3,5-benzenetricarboxylates reveal their solubility in water and indicate that the carboxylate groups are bridging and bidentate chelates. These compounds lose water molecules during heating, making them interesting for thermal analysis applications (Rzączyńska, Ostasz, & Pikus, 2005).

Photovoltaic Applications

In the field of photovoltaics, 1,3,5-benzenetricarboxylic acid (trimesic acid) has been used as a chelate agent for the synthesis of NiTiO3 nanoparticles. These nanoparticles have applications in creating heterojunctions on substrates for photovoltaic properties. The size and morphology of these products are influenced by various parameters, offering customizable solutions for solar energy applications (Sobhani-Nasab et al., 2015).

Inorganic-Organic Hybrid Frameworks

1,3,5-Benzenetricarboxylic acid is also involved in the formation of inorganic-organic hybrid frameworks. These frameworks demonstrate significant emission properties in the solid state, which could be useful in developing new materials for optical applications (Lin et al., 2005).

Supramolecular Assemblies

The acid has been studied for its role in creating supramolecular assemblies. These assemblies are of interest due to their structural diversity and potential applications in molecular engineering and design (Arora & Pedireddi, 2003).

Safety and Hazards

1,2,3-Benzenetricarboxylic acid hydrate is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of 1,2,3-Benzenetricarboxylic acid hydrate are metal ions, particularly transition metals such as iron, copper, and zinc . These metal ions play crucial roles in various biological processes, including enzymatic reactions, signal transduction, and maintaining structural integrity of proteins and nucleic acids.

Mode of Action

This compound interacts with its targets by forming coordination complexes . This involves the formation of coordinate covalent bonds between the carboxylic acid groups of the compound and the metal ions . This leads to the creation of stable chelates .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific metal ions it interacts with and the biochemical pathways these ions are involved in. By forming stable chelates with metal ions, the compound can potentially influence the behavior and reactivity of these ions in a controlled manner .

Properties

IUPAC Name

benzene-1,2,3-tricarboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O6.H2O/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15;/h1-3H,(H,10,11)(H,12,13)(H,14,15);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDNZUYNRZENMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201018141
Record name 1,2,3-Benzenetricarboxylic acid hydrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177349-18-6, 36362-97-7, 732304-21-1
Record name 1,2,3-Benzenetricarboxylic acid hydrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201018141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-Benzenetricarboxylic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3-Benzenetricarboxylic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3-Benzenetricarboxylic acid hydrate
Reactant of Route 2
Reactant of Route 2
1,2,3-Benzenetricarboxylic acid hydrate
Reactant of Route 3
Reactant of Route 3
1,2,3-Benzenetricarboxylic acid hydrate
Reactant of Route 4
Reactant of Route 4
1,2,3-Benzenetricarboxylic acid hydrate
Reactant of Route 5
Reactant of Route 5
1,2,3-Benzenetricarboxylic acid hydrate
Reactant of Route 6
1,2,3-Benzenetricarboxylic acid hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.